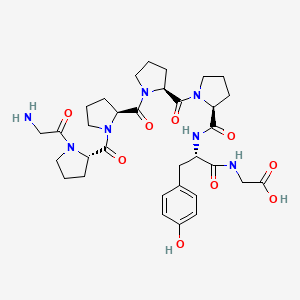
Glycyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosylglycine is a peptide compound composed of a sequence of amino acids Peptides like this one are often studied for their potential biological activities and therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.
Coupling reactions: Each subsequent amino acid (L-proline and L-tyrosine) is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: After each coupling step, the protecting group on the amino acid is removed to allow for the next coupling reaction.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS. Automated peptide synthesizers are used to streamline the process, allowing for the efficient production of peptides in large quantities. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
化学反应分析
Types of Reactions
Glycyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosylglycine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used under controlled conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid substitution can be achieved using standard SPPS techniques with different amino acid derivatives.
Major Products Formed
Oxidation: Oxidized forms of the peptide, such as dityrosine-containing peptides.
Reduction: Reduced forms of the peptide with altered disulfide bonds.
Substitution: Peptide analogs with different amino acid sequences.
科学研究应用
Chemistry: Studying the peptide’s chemical properties and reactions.
Biology: Investigating its role in biological processes and potential as a biomarker.
Medicine: Exploring its therapeutic potential for treating diseases or conditions.
Industry: Utilizing the peptide in the development of new materials or products.
作用机制
The mechanism of action of Glycyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosylglycine involves its interaction with specific molecular targets and pathways. The peptide may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Glycyl-L-prolyl-L-glutamic acid: Another peptide with neuroprotective properties.
Glycyl-L-prolyl-L-arginyl-L-prolinamide: A peptide with potential therapeutic applications.
Uniqueness
Glycyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosylglycine is unique due to its specific amino acid sequence, which may confer distinct biological activities and properties compared to other peptides. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
821007-52-7 |
|---|---|
分子式 |
C33H45N7O9 |
分子量 |
683.8 g/mol |
IUPAC 名称 |
2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C33H45N7O9/c34-18-27(42)37-13-2-6-24(37)31(47)39-15-4-8-26(39)33(49)40-16-3-7-25(40)32(48)38-14-1-5-23(38)30(46)36-22(29(45)35-19-28(43)44)17-20-9-11-21(41)12-10-20/h9-12,22-26,41H,1-8,13-19,34H2,(H,35,45)(H,36,46)(H,43,44)/t22-,23-,24-,25-,26-/m0/s1 |
InChI 键 |
SEWFKBOTEGRAKV-LROMGURASA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)NCC(=O)O |
规范 SMILES |
C1CC(N(C1)C(=O)CN)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[Ethyl(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzenesulfonamide](/img/structure/B14226488.png)
![N-(4-methoxyphenyl)-N,2-dimethylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B14226491.png)



![N,N-Bis(2'-methyl[1,1'-biphenyl]-4-yl)perylen-3-amine](/img/structure/B14226506.png)

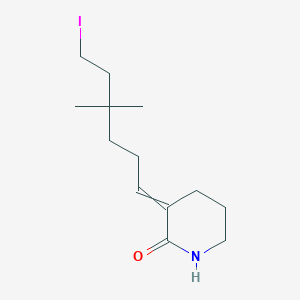
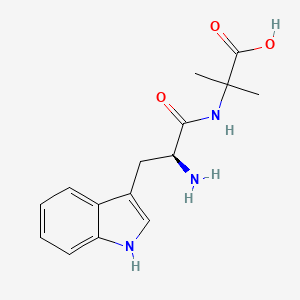
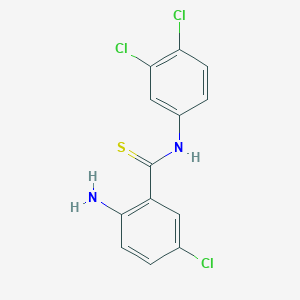
![3,5,5-Trimethyl-2-oxo-2,3,5,7a-tetrahydro-1H-pyrrolo[1,2-a]imidazole-7-carboxylic acid](/img/structure/B14226526.png)
![1-(3-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione](/img/structure/B14226533.png)
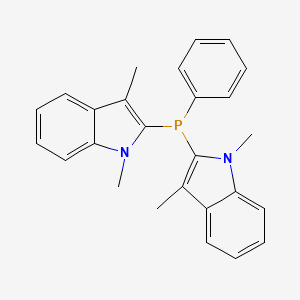
![6-[Benzyl(methyl)amino]-1-methylpyrimidine-2,4-dione](/img/structure/B14226546.png)
